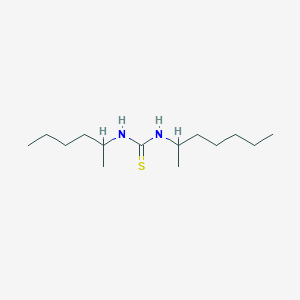
tert-Butanol DMPFPS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butanol DMPFPS, also known as tert-Butanol, is a tertiary alcohol with the chemical formula C4H10O. It is a colorless solid that melts near room temperature and has a camphor-like odor. tert-Butanol is commonly used as a solvent and an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butanol can be synthesized through the acid-catalyzed hydration of isobutene. This process involves the addition of water to isobutene in the presence of an acidic ion-exchange resin at temperatures ranging from 30 to 120 degrees Celsius .
Industrial Production Methods: Industrially, tert-Butanol is produced as a byproduct of the propylene oxide production process. It can also be obtained through the catalytic hydration of isobutylene or by a Grignard reaction between acetone and methylmagnesium chloride .
Chemical Reactions Analysis
Types of Reactions: tert-Butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butanol can be oxidized to tert-butyl hydroperoxide using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to isobutane using hydrogen gas in the presence of a metal catalyst.
Substitution: tert-Butanol can undergo substitution reactions with halogens to form tert-butyl halides.
Major Products: The major products formed from these reactions include tert-butyl hydroperoxide, isobutane, and tert-butyl halides .
Scientific Research Applications
tert-Butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butanol exerts its effects involves its interactions with proteins and other biomolecules. Molecular dynamics simulations have shown that tert-Butanol tends to accumulate near positively charged residues on the surface of peptides, leading to protein denaturation . This property is utilized in the lyophilization process to stabilize proteins and other biopharmaceutical products .
Comparison with Similar Compounds
tert-Butanol is similar to other butanol isomers, such as 1-butanol, 2-butanol, and isobutanol. tert-Butanol is unique due to its tertiary structure, which makes it more resistant to oxidation and more effective as a solvent and reagent in organic synthesis . Other similar compounds include tert-butyl alcohol and trimethyl carbinol .
Conclusion
tert-Butanol DMPFPS is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties make it an essential reagent in various chemical reactions and a valuable component in the formulation of biopharmaceutical products.
Properties
CAS No. |
62394-63-2 |
|---|---|
Molecular Formula |
C12H15F5OSi |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
dimethyl-[(2-methylpropan-2-yl)oxy]-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H15F5OSi/c1-12(2,3)18-19(4,5)11-9(16)7(14)6(13)8(15)10(11)17/h1-5H3 |
InChI Key |
LOXKSRZHDICMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


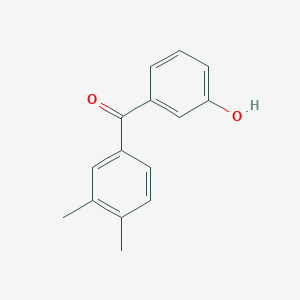
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
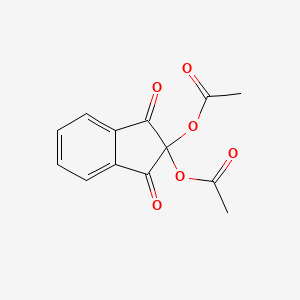
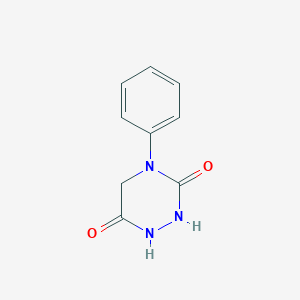


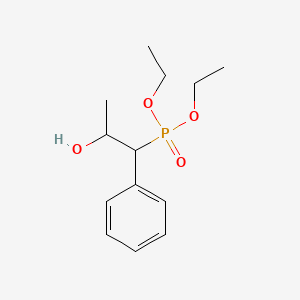
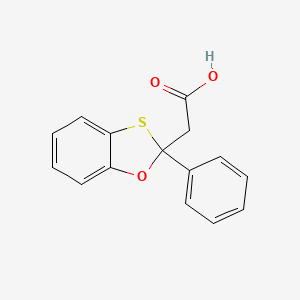

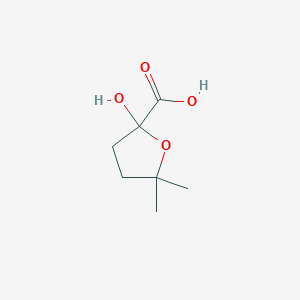


![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
